molecular formula C12H15ClN2S B4765839 N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylthiourea

N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylthiourea

Cat. No. B4765839
M. Wt: 254.78 g/mol
InChI Key: PJTMNFIRPBPOHL-UHFFFAOYSA-N
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Description

“N-[2-(4-chlorophenyl)ethyl]-N’-cyclopropylthiourea” is a complex organic compound. It contains a thiourea group (NH2-CS-NH2), which is known for its role in various biological activities . The compound also has a 4-chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .


Molecular Structure Analysis

The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy . Without this data, it’s challenging to provide a detailed analysis.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The thiourea group can participate in various reactions, including condensation, addition, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. These properties could include solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific study or experimental data .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-3-cyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2S/c13-10-3-1-9(2-4-10)7-8-14-12(16)15-11-5-6-11/h1-4,11H,5-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTMNFIRPBPOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenyl)ethyl]-3-cyclopropylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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